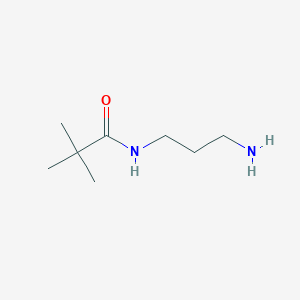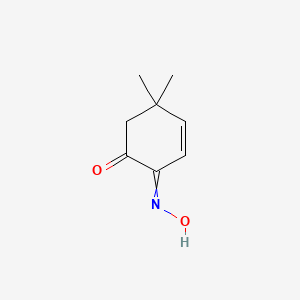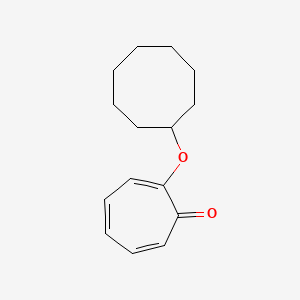
(2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine is an organic compound with a unique structure that includes a chloro group, a dimethylpropyl group, and a methylbutan-2-imine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-3-methylbutan-2-one with 2,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and consistent production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it useful in various assays and experiments.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties may allow it to act as a lead compound for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-2-chloro-6-(2,2-dimethylpropyl)-5-ethenyl-7,7-dimethylnona-2,4-diene: This compound shares structural similarities with (2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine but has additional double bonds and a different arrangement of functional groups.
(2E)-N-[3-(diethylamino)-2,2-dimethylpropyl]but-2-enamide: Another related compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
87207-63-4 |
|---|---|
Fórmula molecular |
C10H20ClN |
Peso molecular |
189.72 g/mol |
Nombre IUPAC |
3-chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine |
InChI |
InChI=1S/C10H20ClN/c1-8(10(5,6)11)12-7-9(2,3)4/h7H2,1-6H3 |
Clave InChI |
LFBNWHUEWRHIGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC(C)(C)C)C(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)

![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)

![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)
![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)

![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)


![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
